amine](/img/structure/B15325283.png)
[2-(3-Bromophenyl)propyl](ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)propylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyl chain and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)propylamine typically involves the following steps:
Bromination of Phenylpropane: The starting material, phenylpropane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylpropane.
Amination: The 3-bromophenylpropane is then subjected to nucleophilic substitution with ethylamine under basic conditions, often using sodium or potassium hydroxide as the base. This results in the formation of 2-(3-Bromophenyl)propylamine.
Industrial Production Methods: Industrial production of 2-(3-Bromophenyl)propylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)propylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, thiolates, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-(3-Bromophenyl)propylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenylpropylamines on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological disorders, given its structural similarity to certain neurotransmitters.
Industry:
Material Science: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can influence neurotransmitter systems, enzyme activity, or cellular signaling pathways.
Comparison with Similar Compounds
- 2-(3-Chlorophenyl)propylamine
- 2-(3-Fluorophenyl)propylamine
- 2-(3-Methylphenyl)propylamine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine) affects the compound’s reactivity and biological activity. Bromine, being larger and more polarizable, often imparts different properties compared to chlorine or fluorine.
- Methyl Substitution: The introduction of a methyl group instead of a halogen can significantly alter the compound’s steric and electronic properties, leading to different reactivity and biological effects.
Uniqueness:
- Bromine Atom: The bromine atom in 2-(3-Bromophenyl)propylamine provides unique reactivity patterns and biological interactions that are distinct from its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-ethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-13-8-9(2)10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
KSCZKXOJFNWKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


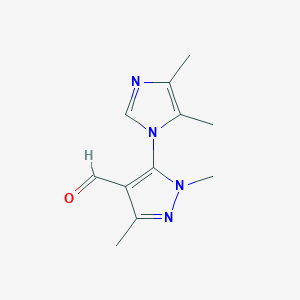
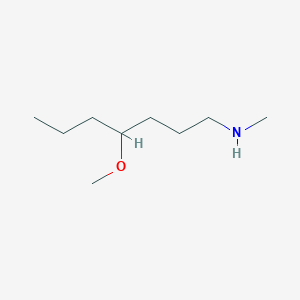
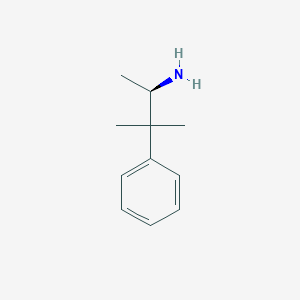
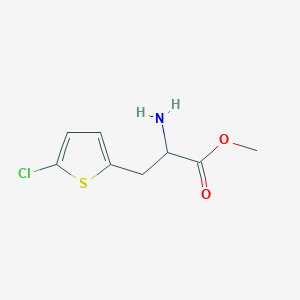
![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)


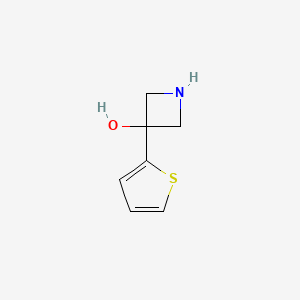
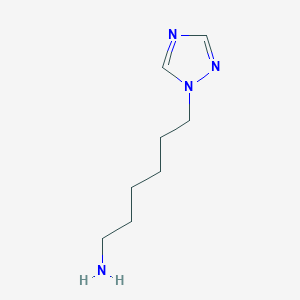
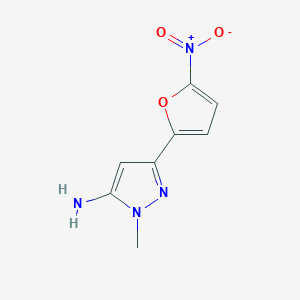
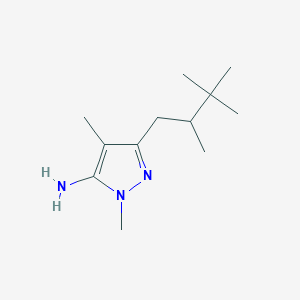
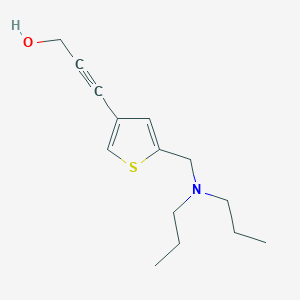
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
